(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate
Description
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate (CAS: 102308-62-3) is a chiral compound featuring a tert-butoxycarbonyl (Boc)-protected amino group, a methyl ester, and a meta-nitrophenyl substituent. Its molecular formula is C15H20N2O6, with a molecular weight of 324.34 g/mol (calculated). The Boc group enhances stability during synthetic processes, while the nitro group offers electron-withdrawing properties, influencing reactivity in downstream modifications. This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in peptide chemistry and drug development .
Properties
Molecular Formula |
C15H20N2O6 |
|---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C15H20N2O6/c1-15(2,3)23-14(19)16-12(9-13(18)22-4)10-6-5-7-11(8-10)17(20)21/h5-8,12H,9H2,1-4H3,(H,16,19) |
InChI Key |
DYRRGNKJTXKVCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-amino-3-(3-nitrophenyl)propanoic acid and methyl chloroformate.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.
Esterification: The carboxylic acid group is then esterified using methyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine functionality, enabling selective deprotection under acidic conditions.
Reagents and Conditions :
-
Trifluoroacetic acid (TFA) : Cleaves the Boc group at room temperature (20–25°C) in dichloromethane (DCM) or other inert solvents.
-
Hydrochloric acid (HCl) : Requires elevated temperatures (e.g., 40–60°C) in dioxane or methanol.
Product :
Deprotection yields (S)-3-amino-3-(3-nitrophenyl)propanoic acid methyl ester, exposing the primary amine for further functionalization (e.g., peptide coupling).
α-Position Deuteration via Hydrogen Isotope Exchange (HIE)
The compound undergoes site-selective deuteration at the α-carbon adjacent to the ester group under mild conditions.
-
Schiff Base Formation : Reaction with 2-hydroxynicotinaldehyde generates a stabilized imine intermediate.
-
Deprotonation : A base abstracts the α-hydrogen, forming a resonance-stabilized carbanion.
-
Deuteration : The carbanion reacts with D₂O, replacing hydrogen with deuterium.
| Entry | Substrate | Catalyst | Conditions | Deuteration Efficiency |
|---|---|---|---|---|
| 7 | 3-Nitrophenyl derivative | 2-Hydroxynicotinaldehyde | D₂O, 80°C, 24 hours | 93% |
Key Observations :
-
The nitro group enhances electrophilicity at the α-position, improving deuteration efficiency .
-
Deuterated products retain stereochemical integrity, critical for chiral drug synthesis .
Ester Hydrolysis
The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid, a reaction pivotal for prodrug activation or further derivatization.
Reagents and Conditions :
Product :
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid, verified by NMR and mass spectrometry .
Nucleophilic Substitution at the Ester Group
The ester moiety participates in nucleophilic acyl substitution, enabling functional group interconversion.
Examples :
-
Aminolysis : Reaction with primary amines (e.g., benzylamine) in THF yields amide derivatives.
-
Transesterification : Methanol exchange with higher alcohols (e.g., ethanol) under acid catalysis.
Key Limitations :
Steric hindrance from the 3-nitrophenyl group may reduce reactivity toward bulkier nucleophiles.
Nitro Group Reduction
Although not explicitly documented in the provided sources, the nitro group is theoretically reducible to an amine under standard conditions (e.g., H₂/Pd-C or SnCl₂/HCl). This transformation would yield a diamino derivative, expanding utility in polyamide or heterocycle synthesis.
Stability Under Thermal and Oxidative Conditions
The compound exhibits moderate thermal stability but decomposes above 150°C. The nitro group may participate in unintended redox reactions under strong oxidizing agents (e.g., KMnO₄), necessitating careful handling.
Scientific Research Applications
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc-protected amino group can be selectively deprotected, allowing for targeted interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Variations
The compound is compared with analogs differing in protecting groups , substituents , and stereochemistry . Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Functional Group and Reactivity Analysis
Protecting Groups :
- The Boc group in the target compound prevents unwanted side reactions during synthesis, unlike the hydrochloride salt form (CAS 283613-07-0), which has a free amine prone to oxidation .
- Carboxylic acid derivatives (e.g., CAS 499995-73-2) lack the methyl ester, reducing lipophilicity and altering solubility profiles .
Substituent Effects: Nitro vs. Bromo: The 3-nitro group in the target compound is a stronger electron-withdrawing group than bromo (CAS 952729-67-8), making it more reactive in reduction reactions (e.g., nitro-to-amine conversion) .
Salt Forms :
- Hydrochloride salts (e.g., CAS 283613-07-0) exhibit higher aqueous solubility but are hygroscopic, requiring stringent storage conditions (2–8°C, dry) .
Biological Activity
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate, commonly referred to as a derivative of amino acid compounds, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a nitrophenyl moiety. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula : C15H20N2O4
- Molecular Weight : 296.34 g/mol
- CAS Number : 127106-71-2
- Purity : Typically >98% in commercial preparations
The compound's structure includes an amino acid backbone that is modified with a nitrophenyl group, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various biological pathways:
- Inhibition of Enzymatic Activity : The presence of the nitrophenyl group may allow for competitive inhibition of certain enzymes, particularly those involved in metabolic pathways.
- Modulation of Receptor Activity : This compound may act as a ligand for specific receptors, influencing downstream signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Study on Cell Lines : In vitro assays demonstrated that the compound reduced cell viability in breast and colon cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound:
- Evaluation Against Pathogens : The compound showed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, suggesting its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the nitrophenyl group can enhance or diminish biological activity. For example:
| Modification | Biological Activity | Reference |
|---|---|---|
| Unsubstituted phenyl | Low activity | |
| Para-nitro substitution | Increased cytotoxicity | |
| Meta-nitro substitution | Moderate antibacterial activity |
Safety and Toxicology
While exploring the biological activity, it is essential to consider the safety profile of this compound:
Q & A
Basic: What are the recommended synthetic routes for preparing (S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate?
Answer:
The compound is typically synthesized via a multi-step process involving Boc (tert-butoxycarbonyl) protection of the amine group, followed by coupling reactions. Key steps include:
- Boc Protection : Reaction of the amino group with Boc anhydride under basic conditions (e.g., NaHCO₃) to prevent unwanted side reactions during subsequent steps .
- Enantioselective Synthesis : Use of chiral catalysts or resolving agents to ensure the (S)-configuration, critical for biological activity studies. For example, similar Boc-protected amino acid derivatives have been synthesized via asymmetric hydrogenation or enzymatic resolution .
- Nitroaryl Introduction : Coupling 3-nitrophenyl moieties using Suzuki-Miyaura or Ullmann-type reactions. Reaction conditions (e.g., Pd catalysts, temperature) must be optimized to avoid nitro group reduction .
Basic: What analytical methods are used to verify the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the tert-butyl group in Boc-protected analogs shows a singlet at ~1.4 ppm in ¹H NMR, while aromatic protons from the 3-nitrophenyl group appear as distinct splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with precision (e.g., [M+Na]+ ion observed at m/z 320.1266 in related Boc-protected compounds) .
- HPLC for Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for reproducibility in biological assays .
Advanced: How can researchers resolve discrepancies in NMR data between synthetic batches?
Answer:
Discrepancies often arise from:
- Solvent or pH Effects : NMR shifts vary with deuterated solvent (e.g., DMSO-d₆ vs. CDCl₃) or trace acids/bases. Standardize solvent systems .
- Diastereomeric Impurities : Chiral contaminants can split signals. Use chiral HPLC (e.g., Chiralpak® columns) to assess enantiomeric excess .
- Nitro Group Tautomerism : The nitro group’s electron-withdrawing effects may shift adjacent protons. Compare with analogs (e.g., trifluoromethyl-substituted derivatives) to isolate structural contributions .
Advanced: What strategies optimize the compound’s stability during storage and handling?
Answer:
- Moisture Sensitivity : Store desiccated at -20°C in amber vials. The Boc group hydrolyzes under acidic/humid conditions, degrading the compound .
- Light Protection : Nitro groups are photolabile. Use foil-wrapped containers to prevent nitro-to-nitrite conversion .
- Inert Atmosphere : For long-term storage, purge vials with argon to minimize oxidation of the propanoate ester .
Advanced: How does the 3-nitrophenyl substituent influence the compound’s reactivity in downstream applications?
Answer:
- Electrophilic Reactivity : The nitro group directs electrophilic substitution at the meta position, enabling site-specific modifications (e.g., reduction to amine for bioconjugation) .
- Steric Effects : Compared to smaller substituents (e.g., -CF₃), the nitro group increases steric hindrance, potentially slowing coupling reactions. Kinetic studies using time-resolved IR spectroscopy can quantify these effects .
Advanced: What are the implications of replacing the nitro group with other electron-withdrawing groups (e.g., -CF₃)?
Answer:
- Electronic Effects : Trifluoromethyl groups (-CF₃) enhance metabolic stability but reduce electrophilicity. Compare reaction rates in SNAr (nucleophilic aromatic substitution) assays .
- Biological Activity : Nitro groups may confer antibacterial properties (via nitroreductase activation), while -CF₃ analogs are explored as protease inhibitors. Test cytotoxicity in parallel assays .
Advanced: How can researchers address low yields in the final esterification step?
Answer:
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate esterification. For sterically hindered substrates, switch to Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but may hydrolyze esters. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexanes) .
Advanced: What computational tools predict the compound’s behavior in chiral environments?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
